molecular formula C10H10IN3 B2859859 1-Benzyl-4-iodopyrazol-3-amine CAS No. 1025751-87-4

1-Benzyl-4-iodopyrazol-3-amine

Cat. No. B2859859
CAS RN: 1025751-87-4
M. Wt: 299.115
InChI Key: RGHREQOSLAOCDS-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodopyrazol-3-amine is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and aromatic character . This compound is part of the larger family of pyrazole derivatives, which are known for their diverse functionality and stereochemical complexity . The benzyl group attached to the pyrazole ring further increases the complexity and potential applications of this compound .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies. One common method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis of these compounds has been greatly advanced by recent developments in synthetic medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazole derivatives, is characterized by a five-membered ring with two adjacent nitrogen atoms . The benzyl group attached to the pyrazole ring adds to the structural complexity of the compound . The exact structure can be determined using various characterization techniques, including spectroscopic methods .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can participate in a variety of chemical reactions. These include reactions with dialkyl azodicarboxylates, β,γ-unsaturated hydrazones, and arylhydrazines . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Pyrazole derivatives are known for their diverse functionality and stereochemical complexity, which can give rise to a wide range of properties . Specific properties such as solubility, melting point, boiling point, and reactivity can be determined using various analytical techniques .

Scientific Research Applications

Catalytic Applications

Iodobenzene Catalyzed C-H Amination : The use of iodobenzene as a catalyst in the oxidative C-H amination of N-substituted amidines to form benzimidazoles showcases the potential for halogenated compounds in facilitating nitrogen incorporation into organic frameworks. This reaction pathway, utilizing m-chloroperbenzoic acid as an oxidant, highlights a general method for producing substituted benzimidazoles, which are crucial in pharmaceutical development (Alla et al., 2013).

Fluorescent Probes Development

Syntheses and Spectral Properties of Functionalized BODIPY Derivatives : The development of water-soluble BODIPY derivatives for use as fluorescent probes in aqueous environments illustrates the relevance of functionalized aromatic compounds in bioimaging. Aryl iodide functionalization, similar to the iodine moiety in 1-Benzyl-4-iodopyrazol-3-amine, plays a crucial role in organometallic couplings, enabling the creation of highly fluorescent probes (Li et al., 2008).

Synthesis of Heterocyclic Compounds

Amination of Benzoxazoles : The metal-free oxidative amination of benzoxazole with amines in the presence of catalytic iodine showcases a method for C-N bond formation, producing aminated products under environmentally benign conditions. This process highlights the potential for utilizing this compound in similar amination reactions to synthesize novel heterocyclic compounds (Lamani & Prabhu, 2011).

Bioconjugation Techniques

Mechanism of Amide Formation by Carbodiimide : The study of amide bond formation between carboxylic acids and amines in aqueous media using carbodiimide highlights the importance of reactive amine groups in bioconjugation. This research provides insights into how compounds like this compound could be utilized in bioconjugation strategies to link biomolecules for therapeutic or diagnostic applications (Nakajima & Ikada, 1995).

Future Directions

Pyrazole derivatives, including 1-Benzyl-4-iodopyrazol-3-amine, have shown promise in various fields, including medicine, electronics, agriculture, and food production . Future research could focus on exploring new synthetic routes, improving the properties of these compounds, and finding new applications . The development of novel therapeutic agents based on pyrazole derivatives is a particularly promising area of research .

properties

IUPAC Name

1-benzyl-4-iodopyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHREQOSLAOCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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